molecular formula C9H10O3 B156774 Methyl 2-(3-hydroxyphenyl)acetate CAS No. 42058-59-3

Methyl 2-(3-hydroxyphenyl)acetate

Cat. No. B156774
CAS RN: 42058-59-3
M. Wt: 166.17 g/mol
InChI Key: AMDDOQIUPAINLH-UHFFFAOYSA-N
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Patent
US05420131

Procedure details

To a solution of 3-hydroxyphenylacetic acid (2 g, 13.2 mmol) in methanol (45 mL) was added concentrated H2SO4 (0.82 mL) and the mixture was heated at reflux for 18 h. Next, the solvent was removed and the residue was diluted with water and extracted with ethyl acetate. The organic phase was dried over anhydrous sodium sulfate and the solvent was removed, to yield 1.54 g of the desired compound (yield: 71%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.82 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.OS(O)(=O)=O.[CH3:17]O>>[OH:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:17])=[O:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=C(C=CC1)CC(=O)O
Name
Quantity
0.82 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
45 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Next, the solvent was removed
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.54 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.